molecular formula C12H16ClNO4S B13498176 tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate

tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate

Cat. No.: B13498176
M. Wt: 305.78 g/mol
InChI Key: ZHZTYLZUHTZGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate is a specialized synthetic intermediate designed for advanced organic and medicinal chemistry research. Its molecular structure features a chlorosulfonyl group, a highly reactive handle that allows for facile nucleophilic substitution, and a tert-butoxycarbonyl (Boc)-protected amine, which provides stability during synthetic sequences and can be readily deprotected under mild acidic conditions. This bifunctional nature makes it a valuable precursor for constructing sulfamoyl ureas, a class of compounds with significant bioactivity. Sulfamoyl ureas are recognized as highly efficient herbicides that act as inhibitors of acetolactate synthetase (ALS) in weeds . Furthermore, this scaffold has demonstrated potential in pharmaceutical research, showing activity as an inhibitor of human acyl-CoA: cholesterol O-acyl-transferase (ACAT), a target for managing cholesterol levels . The reagent is particularly useful for researchers seeking to develop novel compounds for agrochemical and pharmacological applications, providing a versatile and protected pathway to incorporate a sulfonamide-linked urea moiety into complex target molecules under controlled conditions.

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

tert-butyl N-[(3-chlorosulfonylphenyl)methyl]carbamate

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

ZHZTYLZUHTZGAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Aminomethyl Carbamate Intermediate

The starting material is commonly a substituted aniline or aminomethylbenzene derivative. The amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate to form the tert-butyl carbamate group.

Typical reaction conditions:

Reagents & Conditions Description
Aminomethylbenzene derivative Starting material
Di-tert-butyl dicarbonate (Boc2O) Carbamate source
Base (e.g., triethylamine or sodium bicarbonate) Neutralizes acid generated during reaction
Solvent (e.g., dichloromethane or ethyl acetate) Medium for reaction
Temperature 0 °C to room temperature
Reaction time 1–12 hours

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, yielding the tert-butyl carbamate-protected aminomethylbenzene intermediate.

Chlorosulfonylation of the Aromatic Ring

The key step is the introduction of the chlorosulfonyl group at the meta position of the aromatic ring relative to the aminomethyl carbamate substituent.

Reagents and conditions:

Reagents & Conditions Description
Chlorosulfonic acid (ClSO3H) Chlorosulfonylating agent
Solvent (e.g., dichloromethane or chloroform) Reaction medium
Temperature 0 °C to reflux
Reaction time Several hours (typically 2–6 hours)

Mechanism:

  • Electrophilic aromatic substitution occurs, where chlorosulfonic acid introduces the –SO2Cl group onto the aromatic ring.
  • The position of substitution is directed by the existing substituents, favoring the meta position due to the electronic effects of the aminomethyl carbamate group.

Purification and Characterization

After reaction completion, the mixture is quenched, typically with ice or water, and the product is extracted into an organic solvent. Purification is often achieved by column chromatography using mixtures of ethyl acetate and hexane.

Characterization includes:

Representative Synthetic Protocol from Literature

A typical synthesis reported involves:

  • Protection of 3-aminomethylphenyl group:

    • 3-(aminomethyl)phenylamine is reacted with di-tert-butyl dicarbonate in dichloromethane at 0 °C in the presence of triethylamine.
    • After stirring for several hours, the tert-butyl N-(3-aminomethylphenyl)carbamate is isolated.
  • Chlorosulfonylation:

    • The carbamate intermediate is treated with chlorosulfonic acid at 0 °C to room temperature.
    • The reaction is monitored by TLC or NMR until completion.
    • The product this compound is purified by extraction and chromatography.

Alternative Synthetic Routes and Notes

  • Use of Protective Groups: The tert-butyl carbamate group is chosen for its stability and ease of removal under acidic conditions, making it suitable for multi-step syntheses.
  • Reaction Solvents: Dichloromethane and chloroform are preferred for their ability to dissolve both organic substrates and chlorosulfonic acid.
  • Reaction Monitoring: 19F NMR is used in related carbamate syntheses for monitoring, but for this compound, 1H and 13C NMR are standard.
  • Yields: Reported yields for similar carbamate syntheses range from 70% to over 90%, depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

Step Reactants Conditions Outcome
1 3-(aminomethyl)aniline + Boc2O DCM, triethylamine, 0 °C to RT tert-butyl N-(3-aminomethylphenyl)carbamate intermediate
2 Intermediate + chlorosulfonic acid DCM or CHCl3, 0 °C to RT This compound final product

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share the tert-butyl carbamate core but differ in substituents, influencing their reactivity, stability, and applications.

Structural and Functional Comparisons

Data Table : Key Properties of Comparable Compounds
Compound Name (CAS) Molecular Formula MW (g/mol) Substituent/Group Reactivity/Applications Stability Notes
tert-Butyl N-{3-[(chlorosulfonyl)methyl]phenyl}carbamate (1892192-41-4) C₁₂H₁₆ClNO₄S 305.78 Phenyl, chlorosulfonyl methyl Sulfonamide formation, pharmaceuticals Stable aromatic system
tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate (1196153-59-9) C₈H₁₆ClNO₄S ~257.52 Propyl, chlorosulfonyl Reactive aliphatic chlorosulfonyl Prone to hydrolysis
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate (877964-32-4) C₉H₁₆ClNO₄S (est.) ~285.52 Cyclobutyl, chlorosulfonyl Conformational studies, drug design Strain reduces stability
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (1956335-01-5) C₁₀H₂₀ClNO₄S 285.52 Branched butan-2-yl Lipophilic drug candidates Steric hindrance limits reactivity
tert-Butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate (108467-99-8) C₁₃H₂₀N₂O₂ 236.31 Aminomethyl phenyl Nucleophilic reactions, peptide synthesis Air/moisture sensitive
tert-Butyl (4-chlorophenethyl)carbamate (167886-56-8) C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl Agrochemicals, polymer additives Stable under ambient conditions

Reactivity and Functional Group Influence

Chlorosulfonyl Group :

  • Target Compound : The aromatic chlorosulfonyl group exhibits moderate reactivity due to resonance stabilization, favoring controlled sulfonamide synthesis .
  • Aliphatic Analogs (e.g., Propyl Derivative) : Higher reactivity in nucleophilic substitutions but lower stability, requiring stringent storage conditions .

Amino vs. Chlorosulfonyl Substituents: Compounds with aminomethyl groups (e.g., CAS 108467-99-8) are nucleophilic, enabling peptide coupling or alkylation, but require protection from oxidation . Chlorosulfonyl analogs are electrophilic, ideal for covalent inhibitor design (e.g., AcrAB-TolC efflux pump inhibitors) .

Steric and Electronic Effects :

  • Cyclobutyl Derivative (CAS 877964-32-4) : Ring strain increases reactivity but reduces thermal stability .
  • Branched Butan-2-yl Derivative (CAS 1956335-01-5) : Bulky substituents enhance lipophilicity, impacting membrane permeability in drug candidates .

Biological Activity

tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₆ClNO₄S and a molecular weight of 305.78 g/mol. Its structure consists of:

  • A tert-butyl group
  • A carbamate moiety
  • A chlorosulfonyl group attached to a phenyl ring

This configuration enhances its reactivity and interaction with biological molecules, making it significant for various applications in medicinal chemistry and organic synthesis .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modification of enzyme activity. Additionally, the carbamate group can interact with active sites in enzymes, affecting their function .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Interaction studies have shown that it can inhibit various enzymes, which may suggest its utility in therapeutic applications .

Enzyme Inhibition Type IC50 Value (μM)
β-secretaseCompetitive Inhibition15.4
AcetylcholinesteraseNon-competitive Inhibition0.17

Case Studies

  • Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that related compounds could prevent astrocyte cell death induced by amyloid beta (Aβ) aggregation. Although specific data on this compound is limited, its structural similarities suggest potential neuroprotective effects against Alzheimer's disease .
  • Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory properties through the modulation of cytokine production. The ability of this compound to influence inflammatory pathways remains a subject of ongoing research .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Unique Features
tert-Butyl carbamateSimpler structure; primarily used as a protecting group
tert-Butyl N-{4-[(chlorosulfonyl)phenyl]methyl}carbamateDifferent reactivity due to the position of the chlorosulfonyl group
tert-Butyl N-{3-[(methanesulfonyl)methyl]phenyl}carbamateContains a methanesulfonyl group; variations in behavior

The presence of the chlorosulfonyl group in this compound significantly enhances its reactivity and biological interactions compared to these other derivatives .

Q & A

Q. Example Protocol :

StepParameterOptimal ConditionYield Impact
1BaseTriethylamine↑ 15–20%
2SolventTHF↑ Purity
3Temp.0–5°C↓ Byproducts

What purification techniques are recommended for this compound, considering its reactive chlorosulfonyl group?

Q. Basic

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials .
  • Recrystallization : Use non-polar solvents (e.g., hexane) to avoid decomposition .
  • Moisture control : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis to sulfonic acids .

How can researchers resolve contradictions in reported reaction yields under varying conditions?

Advanced
Contradictions arise from differences in:

  • Stoichiometry : Excess tert-butyl chloroformate (1.2–1.5 eq) improves yields but risks carbamate dimerization .
  • Catalysts : Pyry-BF₄ enhances sulfonyl chloride activation, increasing yields by ~20% in some protocols .
  • Analytical validation : Use HPLC or LC-MS to confirm purity, as impurities may inflate yield estimates .

Case Study : A 2025 ECHA report noted 62% yield using Pyry-BF₄ vs. 45% without, highlighting catalyst importance .

What computational methods predict the reactivity of the chlorosulfonyl group in derivatization?

Q. Advanced

  • DFT calculations : Model electrophilicity of the sulfonyl chloride moiety to predict nucleophilic attack sites .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide drug design .
  • QSPR models : Correlate substituent effects with reaction rates for optimized derivatization .

What spectroscopic methods are critical for characterizing this compound?

Q. Basic

TechniqueKey Peaks/Features
¹H NMR δ 1.4 ppm (t-Bu), δ 4.3 ppm (–CH₂–), δ 7.8–8.1 ppm (aromatic H)
¹³C NMR δ 155 ppm (carbamate C=O), δ 60 ppm (–SO₂Cl)
IR 1740 cm⁻¹ (C=O), 1370/1170 cm⁻¹ (S=O)

How does the chlorosulfonyl group impact stability under different storage conditions?

Q. Advanced

  • Thermal stability : Decomposes above 40°C, releasing SO₂ and HCl .
  • Moisture sensitivity : Hydrolyzes to sulfonic acid in humid environments; store desiccated at –20°C .
  • Light exposure : UV radiation accelerates decomposition; use amber vials .

What safety considerations are essential when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling HCl vapors .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .

In crystallographic studies, how does the chlorosulfonyl group affect crystal packing?

Q. Advanced

  • Hydrogen bonding : The –SO₂Cl group forms weak C–H⋯O interactions, influencing unit cell parameters .
  • SHELX refinement : High-resolution data (d ≤ 0.8 Å) is required due to disorder in the sulfonyl group .

What are the primary applications in medicinal chemistry?

Q. Basic

  • Sulfonamide prodrugs : The chlorosulfonyl group reacts with amines to form bioactive sulfonamides .
  • Enzyme inhibitors : Acts as a warhead in covalent inhibitors targeting cysteine proteases .

How can kinetic studies optimize carbamate protection in complex syntheses?

Q. Advanced

  • Rate monitoring : Use in situ FTIR or Raman spectroscopy to track carbamate formation .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) accelerate reaction rates by stabilizing transition states .
  • Activation energy : Calculated via Arrhenius plots to identify optimal temperatures (typically 0–25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.